molecular formula C19H15FN2O B5760910 (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide

(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide

Cat. No.: B5760910
M. Wt: 306.3 g/mol
InChI Key: LKZYVBMOTVMMKF-DHZHZOJOSA-N
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Description

(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a fluorophenyl group and a methylquinolinyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as 4-fluorobenzaldehyde and 2-methylquinoline, undergo a condensation reaction to form the enamide backbone.

    Amidation: The intermediate product is then subjected to amidation using appropriate reagents like acyl chlorides or anhydrides under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving enamides.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
  • (E)-3-(4-bromophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
  • (E)-3-(4-methylphenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide

Uniqueness

The presence of the fluorophenyl group in (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c1-13-12-18(16-4-2-3-5-17(16)21-13)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,21,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYVBMOTVMMKF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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